

Application Notes and Protocols: PARP1-IN-5 Dihydrochloride In Vitro Assays

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Compound of Interest		
Compound Name:	PARP1-IN-5 dihydrochloride	
Cat. No.:	B10828047	Get Quote

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Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM.[1] This document provides detailed protocols for in vitro assays to characterize the activity of PARP1-IN-5 dihydrochloride, including enzymatic assays, cell viability assays, and Western blotting to assess target engagement and downstream effects.

Mechanism of Action

PARP1 detects SSBs and, upon binding to damaged DNA, catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. PARP inhibitors like **PARP1-IN-5 dihydrochloride** bind to the catalytic domain of PARP1, preventing PAR synthesis. This inhibition leads to the trapping of PARP1 on DNA, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.



Quantitative Data Summary

The following tables summarize the in vitro activity of **PARP1-IN-5 dihydrochloride** in various assays.

Table 1: Enzymatic Activity of PARP1-IN-5 Dihydrochloride

Parameter	Value
IC50	14.7 nM

Table 2: In Vitro Cellular Activity of PARP1-IN-5 Dihydrochloride

Cell Line	Assay	Treatment	Endpoint	Result
A549	Cytotoxicity	PARP1-IN-5 (0.1-320 μM)	Cell Viability	Little cytotoxic effect alone.
A549	Combination	PARP1-IN-5 (0.1-10 μM) + Carboplatin	Cell Viability	Dose- dependently increases carboplatin cytotoxicity.[1]
SK-OV-3	Western Blot	PARP1-IN-5 (0.1-10 μM)	MCM2-7 Expression	Decreases expression of MCM2-7.[1]
SK-OV-3	Western Blot	PARP1-IN-5	PAR Levels	Significantly decreases PAR levels.[1]
Cancer Cells	Western Blot	PARP1-IN-5	y-H2AX Expression	Upregulates the expression of y-H2AX.[1]

Experimental Protocols PARP1 Enzymatic Activity Assay (Fluorometric)



This protocol describes a method to determine the in vitro inhibitory activity of **PARP1-IN-5 dihydrochloride** on PARP1 enzyme activity. The assay measures the consumption of NAD+, a substrate for PARP1, which is detected by a fluorescent probe.

Materials:

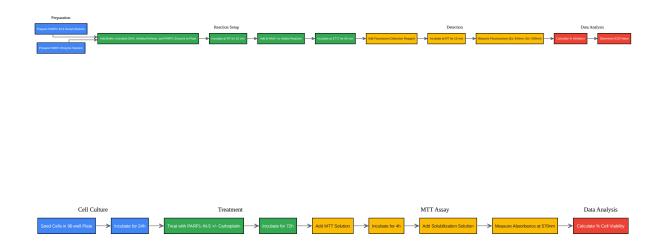
- Recombinant Human PARP1 Enzyme
- Activated DNA
- β-NAD+
- PARP Assay Buffer
- PARP1-IN-5 Dihydrochloride
- Fluorescent NAD+ Detection Reagent
- 96-well black microplate
- Fluorometric plate reader

Procedure:

- Prepare a working solution of PARP1 enzyme in PARP assay buffer.
- Prepare serial dilutions of **PARP1-IN-5 dihydrochloride** in PARP assay buffer.
- In a 96-well plate, add the following to each well:
 - PARP Assay Buffer
 - Activated DNA
 - PARP1-IN-5 dihydrochloride or vehicle control
 - PARP1 Enzyme
- Incubate the plate at room temperature for 10 minutes.



- Initiate the reaction by adding β -NAD+ to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction and add the fluorescent NAD+ detection reagent.
- Incubate for 15 minutes at room temperature, protected from light.
- Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
- Calculate the percent inhibition for each concentration of PARP1-IN-5 dihydrochloride and determine the IC50 value.





PARP1 Inhibition Pathway DNA Single-Strand Break PARP1-IN-5 inhibits PARP1 leads to PAR Synthesis (PARylation) Replication Fork Collapse promotes Single-Strand Break Repair DNA Double-Strand Break Y-H2AX Formation Cell Death (in HR deficient cells)

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References

1. medchemexpress.com [medchemexpress.com]







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